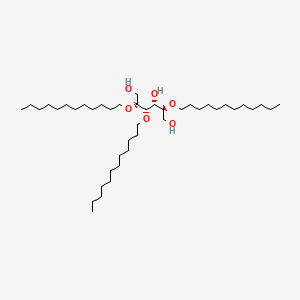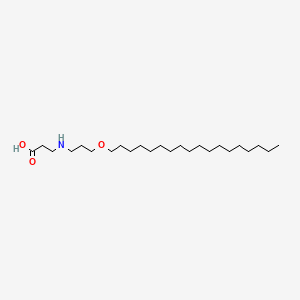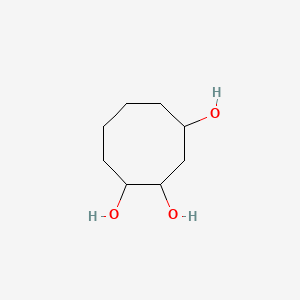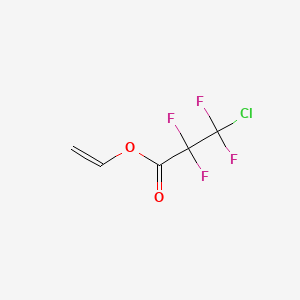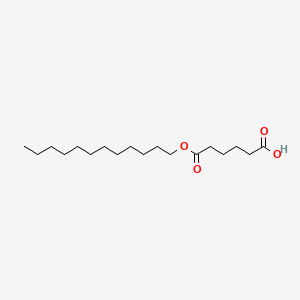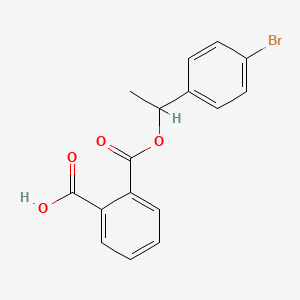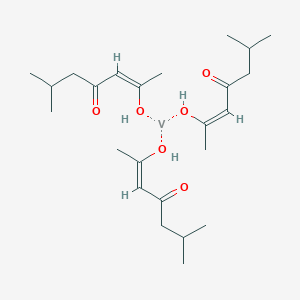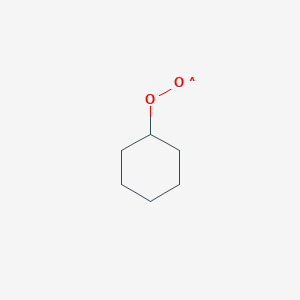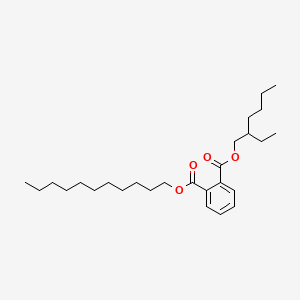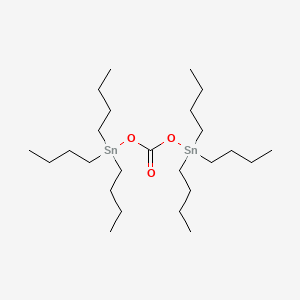
1-Methylnonyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylnonyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by its ester functional group, which is derived from methacrylic acid. This compound is known for its applications in polymer chemistry, where it serves as a monomer for the synthesis of various polymers and copolymers. Its unique structure imparts specific properties to the resulting polymers, making it valuable in multiple industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylnonyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylnonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The reaction between methacrylic acid and 1-methylnonanol is conducted in the presence of a catalyst, and the product is purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylnonyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-methylnonanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic catalysts are used, with water as the hydrolyzing agent.
Transesterification: Catalysts like sodium methoxide are used to facilitate the exchange of ester groups.
Major Products:
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 1-methylnonanol.
Transesterification: Different methacrylate esters depending on the alcohol used
Aplicaciones Científicas De Investigación
1-Methylnonyl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing polymers with specific properties.
Material Science: Incorporated into materials for enhanced mechanical and thermal properties.
Biomedical Applications: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Industrial Applications: Employed in coatings, adhesives, and sealants due to its excellent adhesion and durability
Mecanismo De Acción
The mechanism of action of 1-methylnonyl methacrylate primarily involves its polymerization behavior. The ester group in its structure allows it to undergo free radical polymerization, forming long polymer chains. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process .
Comparación Con Compuestos Similares
Methyl methacrylate: A widely used monomer with similar polymerization properties but different alkyl group.
Butyl methacrylate: Another methacrylate ester with a butyl group, offering different mechanical properties.
Ethyl methacrylate: Similar in structure but with an ethyl group, used in various polymer applications.
Uniqueness: 1-Methylnonyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct properties to the resulting polymers. This makes it suitable for applications requiring specific mechanical and thermal characteristics .
Propiedades
Número CAS |
94159-14-5 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
decan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-5-6-7-8-9-10-11-13(4)16-14(15)12(2)3/h13H,2,5-11H2,1,3-4H3 |
Clave InChI |
WFBABIZEXSULPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


